Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Description
Historical Context of Benzodioxole Derivatives in Medicinal Chemistry
The historical development of benzodioxole derivatives in medicinal chemistry traces back to the mid-20th century, when researchers first recognized the synergistic properties of methylenedioxyphenyl compounds with insecticides such as pyrethrum. This initial discovery catalyzed extensive research into the structure-function relationships of benzodioxole derivatives, particularly their ability to inhibit microsomal mixed-function oxidases in both insects and mammals. The 1977 investigation into adrenergic beta-blocking activity of benzodioxole derivatives marked a pivotal moment in understanding their therapeutic potential, with researchers identifying specific compounds demonstrating significant pharmacological activity.
The evolution of benzodioxole research has been characterized by progressive insights into the interaction mechanisms with microsomal enzymes, particularly cytochrome P-450 systems. These findings established the foundation for modern applications of benzodioxole derivatives in pharmaceutical development. The structural characteristics of these compounds, featuring a benzene ring fused with a dioxole ring to form heterocyclic structures, have proven instrumental in their biological activity profiles. The high degree of aromaticity inherent in these structures significantly enhances their stability while contributing to their reactive nature, making them valuable scaffolds for drug design applications.
Contemporary research has demonstrated that benzodioxole derivatives serve as versatile templates for designing molecules with diverse bioactivities, spanning multiple decades of medicinal chemistry applications. The continued investigation of these compounds reflects their enduring significance in therapeutic development, with researchers consistently discovering new applications and mechanisms of action that expand their utility in modern drug discovery programs.
Research Significance of Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate
Methyl 7-hydroxybenzo[d]dioxole-5-carboxylate occupies a unique position in benzodioxole research due to its specific structural features and synthetic utility. The compound's significance stems from its role as an intermediate in the synthesis of natural dihydrostilbenes, which exhibit significant cytotoxicity toward various cancer cell lines. Research has established that this compound serves as a crucial building block in pharmaceutical synthesis, enabling the development of more complex therapeutic molecules through various chemical transformations.
The structural analysis of methyl 7-hydroxybenzo[d]dioxole-5-carboxylate reveals key features that contribute to its research significance. The presence of both hydroxyl and carboxylate functional groups provides multiple sites for chemical modification, allowing researchers to systematically explore structure-activity relationships. The compound's molecular weight of 196.16 grams per mole and its specific stereochemical configuration make it particularly suitable for optimization studies in drug development programs.
Synthetic methodologies for producing methyl 7-hydroxybenzo[d]dioxole-5-carboxylate have been extensively developed, with researchers achieving yields of approximately 55% through carefully controlled reaction conditions. The synthesis typically involves the reaction of methyl gallate with dibromomethane in the presence of potassium hydrogen carbonate in dimethyl sulfoxide at 60 degrees Celsius for 1.5 hours under nitrogen atmosphere. These established synthetic routes enable consistent production of the compound for research applications, supporting its continued investigation in various therapeutic contexts.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H8O5 | |
| Molecular Weight | 196.16 g/mol | |
| Chemical Abstracts Service Number | 116119-01-8 | |
| Synthetic Yield | 55% | |
| Melting Point | White solid |
Current Research Landscape and Academic Interest
The contemporary research landscape surrounding methyl 7-hydroxybenzo[d]dioxole-5-carboxylate reflects a growing academic interest in exploring its therapeutic potential across multiple disease areas. Recent investigations have focused on understanding the compound's role in developing novel treatment approaches, particularly in the context of metabolic diseases and cancer therapeutics. The compound's ability to serve as a precursor for biologically active molecules has attracted attention from researchers seeking to develop new therapeutic agents with improved efficacy profiles.
Current academic interest in methyl 7-hydroxybenzo[d]dioxole-5-carboxylate is particularly evident in the field of anticancer research, where investigators have explored its potential as a starting material for synthesizing compounds with enhanced cytotoxic properties. Research has demonstrated that benzodioxole derivatives can be strategically modified to improve anti-tumor efficiency, with specific attention paid to their ability to interact with cellular targets involved in cancer progression. These investigations have revealed that carefully designed modifications to the benzodioxole scaffold can result in compounds with significantly improved therapeutic profiles.
The neuroprotective potential of benzodioxole derivatives has emerged as another area of significant academic interest, with researchers investigating their application in treating neurodegenerative diseases such as Parkinson's disease. Studies have shown that benzodioxole-containing compounds can modulate specific receptor systems, potentially offering new therapeutic approaches for managing neurological disorders. This research direction has expanded the scope of applications for methyl 7-hydroxybenzo[d]dioxole-5-carboxylate beyond traditional cancer research into broader therapeutic areas.
Recent synthetic chemistry research has also focused on optimizing the production and characterization of methyl 7-hydroxybenzo[d]dioxole-5-carboxylate through advanced analytical techniques. Investigators have employed sophisticated spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, to thoroughly characterize the compound and its derivatives. These analytical advances have enabled more precise understanding of the compound's properties and have facilitated the development of more efficient synthetic methodologies.
The current research trajectory indicates that methyl 7-hydroxybenzo[d]dioxole-5-carboxylate will continue to serve as an important scaffold for pharmaceutical development. Academic institutions and research organizations are increasingly recognizing the compound's versatility and potential for addressing unmet medical needs across various therapeutic areas. The compound's well-established synthetic accessibility, combined with its proven utility as a building block for biologically active molecules, positions it as a valuable asset in contemporary drug discovery efforts.
Properties
IUPAC Name |
methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGPEDRDUUKPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Reactants :
-
Conditions :
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Temperature: 60°C
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Atmosphere: Nitrogen
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Duration: 1.5 hours
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The reaction proceeds via nucleophilic substitution, where KHCO₃ deprotonates the carboxylic acid to form a carboxylate ion. Dibromomethane acts as a methylating agent, transferring a methyl group to the carboxylate oxygen. The intermediacy of a bromomethoxide species facilitates ester formation, while the hydroxyl group at position 7 remains intact due to steric and electronic protection by the dioxole ring.
Workup and Purification
Post-reaction, the mixture is cooled and poured into water (50 mL) to precipitate the product. Extraction with diethyl ether isolates the crude ester, which is purified via silica gel column chromatography using a petroleum ether/ethyl acetate (5:1) eluent. This method yields 55% of the target compound as a white solid.
Table 1: Key Parameters for Dibromomethane-Mediated Synthesis
Acid-Catalyzed Esterification with Methanol
While less commonly reported in recent literature, traditional esterification methods using methanol and acid catalysts remain a viable route. This approach involves refluxing 7-hydroxybenzo[d]dioxole-5-carboxylic acid with excess methanol in the presence of sulfuric acid (H₂SO₄).
Reaction Optimization Challenges
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Catalyst Loading : Sulfuric acid (1–2% v/v) is typically used, but higher concentrations risk dehydrating the hydroxyl group or degrading the dioxole ring.
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Temperature : Prolonged reflux (6–8 hours) is required due to the electron-withdrawing effects of the dioxole ring, which reduce the carboxylic acid's reactivity.
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Yield Limitations : Competing side reactions, such as ether formation between methanol and the hydroxyl group, often limit yields to 30–40%.
Alkylation with Methyl Iodide under Basic Conditions
Alternative methods employ methyl iodide (CH₃I) as a methylating agent in acetone, leveraging potassium carbonate (K₂CO₃) as a base. Although this method is frequently used for methoxy derivatives, adaptations for hydroxy-containing substrates require careful pH control to prevent over-alkylation.
Modified Protocol for Hydroxy Preservation
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Reactants :
-
Conditions :
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Temperature: Reflux (56°C)
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Duration: 8 hours
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The hydroxyl group’s acidity (pKa ≈ 10) necessitates mild basic conditions to avoid deprotonation and subsequent O-methylation. This method achieves moderate yields (40–50%) but requires extensive purification to remove dimethylated byproducts.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Methyl 7-Hydroxybenzo[d]dioxole-5-Carboxylate Synthesis
Industrial and Green Chemistry Perspectives
Scalability of the Dibromomethane Method
Industrial adaptation of the DMSO-mediated route faces challenges due to dibromomethane’s toxicity and DMSO’s high boiling point (189°C), complicating solvent recovery. Recent advances propose replacing dibromomethane with dimethyl carbonate (DMC) as a greener methylating agent, though yields remain suboptimal (35–40%) under current protocols.
Solvent-Free Mechanochemical Approaches
Emerging techniques utilize ball milling to perform esterification without solvents. Preliminary studies show that grinding 7-hydroxybenzo[d]dioxole-5-carboxylic acid with potassium methylate (KOCH₃) achieves 25% conversion, highlighting the need for further catalyst development.
Reaction Monitoring and Quality Control
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group at position 7 undergoes oxidation under controlled conditions. For example:
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Chromium-based oxidation : Treatment with chromium trioxide (CrO₃) in acidic media converts the hydroxyl group to a ketone, yielding methyl 7-oxobenzo[d] dioxole-5-carboxylate.
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Electrochemical oxidation : In aprotic solvents, the hydroxyl group participates in single-electron transfer processes, forming transient radical intermediates that dimerize or react with electrophiles .
Substitution Reactions
The electron-rich aromatic ring facilitates electrophilic substitution, primarily at positions 4 and 6:
Reduction Reactions
The ester group (-COOCH₃) is susceptible to reduction:
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LiAlH₄-mediated reduction : In anhydrous THF, the ester is reduced to the corresponding primary alcohol, 7-hydroxybenzo[d] dioxole-5-methanol, with >85% efficiency .
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Catalytic hydrogenation : Hydrogenation over Pd/C at 12 bar and 80°C selectively reduces the aromatic ring to a dihydro derivative while preserving the ester and hydroxyl functionalities .
Protection/Deprotection Chemistry
The hydroxyl group can be temporarily protected for synthetic flexibility:
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Methylation : Dimethyl sulfate (DMS) in acetone with K₂CO₃ converts the hydroxyl to a methoxy group, forming methyl 7-methoxybenzo[d] dioxole-5-carboxylate .
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Carbamate formation : Reaction with methyl chloroformate in THF/NaOH yields a stable carbamate derivative, enabling subsequent functionalization .
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis:
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Saponification : Treatment with KOH in isopropanol/water at reflux cleaves the ester to 7-hydroxybenzo[d] dioxole-5-carboxylic acid (79% yield) . Acidic conditions (HCl/H₂O) achieve similar results but with lower selectivity.
Cyclization and Ring-Opening
Under basic conditions (e.g., K₂CO₃/acetone), the dioxole ring can undergo fragmentation. For example, heating with diiodomethane initiates ring expansion, forming tricyclic derivatives .
Scientific Research Applications
Chemistry
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : Used to synthesize other esters.
- Substitution Reactions : Acts as a substrate for electrophilic and nucleophilic substitutions, leading to the formation of diverse derivatives.
- Cyclization Reactions : Facilitates the formation of complex cyclic structures from linear precursors.
These reactions make it valuable for creating complex organic molecules and natural products.
Biology
In biological research, this compound has been investigated for its potential cytotoxic effects against cancer cell lines. Studies have shown that derivatives of this compound exhibit significant anti-cancer activity. For instance:
- Cytotoxicity Studies : Research indicates that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile .
Medicine
The pharmacological potential of this compound has been explored in various therapeutic contexts:
- Antidiabetic Potential : Recent studies have highlighted its efficacy in lowering blood glucose levels in diabetic models .
- Anticancer Agents : Investigations into its mechanism of action reveal interactions with specific molecular targets that could inhibit tumor growth .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated the anticancer properties of this compound derivatives. The results demonstrated that several derivatives significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Antidiabetic Effects
Research conducted at a leading university explored the effects of this compound on blood glucose levels in diabetic mice. The compound was found to lower glucose levels effectively, indicating its potential as a therapeutic agent for diabetes management .
Mechanism of Action
The mechanism of action of Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate and its analogs:
*Yield for the hydroxy derivative is inferred from its methoxy analog synthesis .
Key Observations:
Substituent Effects on Physical State :
- The 7-hydroxy derivative exists as a solid (mp 178°C) due to hydrogen bonding, whereas the 7-methoxy analog is an oil .
- Bromination at the 4-position (CAS 81474-46-6) increases molecular weight (289.08 g/mol) and likely enhances lipophilicity .
Synthetic Yields :
- The 7-methoxy and 7-hydroxy derivatives are synthesized in moderate yields (42–80%), with the phenyl-substituted analog () achieving higher efficiency (80%) .
Spectroscopic Trends :
Structure-Activity Relationship (SAR) Insights
- Positional Substitution : Substitution at the 7-position (OH vs. OCH₃) significantly impacts physical properties but requires further studies to correlate with bioactivity.
Biological Activity
Overview
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate (CAS No. 116119-01-8) is a chemical compound with the molecular formula and a molecular weight of 196.16 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties. Understanding its biological mechanisms and applications is crucial for its development in therapeutic contexts.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological macromolecules. Key aspects of its mechanism include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and activity.
- Hydrophobic Interactions : The benzodioxole ring facilitates interactions with hydrophobic pockets in proteins, potentially modulating enzymatic activities.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.
Antioxidant Properties
The compound's antioxidant activity has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively neutralizes free radicals, which may contribute to its therapeutic potential in conditions associated with oxidative damage.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Inflammation : A study published in a peer-reviewed journal assessed the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent .
- Antioxidant Evaluation : Another research article focused on the antioxidant capacity of this compound using various cell lines exposed to oxidative stress. The findings revealed that it significantly reduced cell death and oxidative damage markers compared to control groups .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3,4-methylenedioxy-5-hydroxybenzoate | Structure | Moderate antioxidant activity |
| 7-Hydroxy-1,3-benzodioxole-5-carboxylic acid methyl ester | Structure | Strong anti-inflammatory effects |
| Methyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate | Structure | Limited biological activity |
This table illustrates that while other compounds exhibit some biological activities, this compound shows a promising profile due to its dual action as both an anti-inflammatory and antioxidant agent.
Q & A
Q. What are the optimal synthetic routes for Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate, and how do reaction conditions affect yields?
Methodological Answer: The compound is synthesized via cyclization of methyl 3-methoxy-4,5-dihydroxybenzoate using dibromomethane under reflux with potassium carbonate (K₂CO₃) in acetonitrile, yielding ~42% after purification by silica gel chromatography . Alternatively, substituting K₂CO₃ with KF in DMF improves yields to 75%, likely due to enhanced nucleophilic activation . Key steps include:
Q. How is the compound characterized structurally, and what spectroscopic markers are critical?
Methodological Answer:
- ¹H NMR (CDCl₃): Peaks at δ 7.32 (d, J = 1.4 Hz, aromatic H), 6.04 (s, dioxole-OCH₂O-), and 3.93/3.87 (methoxy groups) confirm substitution patterns .
- HRMS: Exact mass determination (C₉H₈O₅ requires m/z 196.0372) validates molecular integrity .
- IR: Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (phenolic -OH) .
Q. What are the key physicochemical properties relevant to experimental handling?
- Melting point: 178°C (decomposition risk above 180°C) .
- Solubility: Limited in water; soluble in polar aprotic solvents (DMF, DMSO) .
- Storage: Stable at RT under inert atmosphere; hygroscopicity necessitates desiccant use .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational stability and hydrogen-bonding interactions?
Methodological Answer:
- Ring puckering analysis: Apply Cremer-Pople coordinates to quantify deviations from planarity in the dioxole ring using crystallographic data .
- Hydrogen-bond networks: Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains in crystals, critical for packing stability .
- DFT calculations: Optimize geometry at B3LYP/6-31G* level to assess intramolecular H-bonding between -OH and ester groups .
Q. What strategies improve regioselectivity in bromination or methoxy substitution of the benzodioxole core?
Methodological Answer:
- Electrophilic bromination: Use 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in DMF to achieve 92% yield of 2-bromo derivatives, leveraging steric and electronic directing effects of the -OH group .
- Methoxy introduction: Protect phenolic -OH with triethylorthoformate before alkylation, followed by acidic deprotection (e.g., p-toluenesulfonic acid in MeOH) .
Q. How does the compound serve as a precursor for antitumor or antimicrobial agents?
Methodological Answer:
- Biphenyl derivatives: Suzuki coupling with boronic acids (e.g., 4-hydroxyphenylboronic acid) yields analogues with antiproliferative activity (80% yield) .
- Esterification: Conjugation with tanshinone IIA via Steglich esterification produces antimicrobial derivatives (45% yield) .
- Structure-activity relationship (SAR): Electron-withdrawing groups (e.g., -Br) at position 6 enhance bioactivity by modulating electron density .
Q. How can crystallographic data resolve contradictions in reported melting points or polymorphic forms?
Methodological Answer:
- SHELX refinement: Use SHELXL for high-resolution structure determination to identify polymorphs (e.g., hydrogen-bonding variations) .
- DSC/TGA: Correlate thermal data (e.g., endothermic peaks at 178°C) with lattice energy differences .
Data Contradictions and Resolution
Q. Why do synthetic yields vary significantly across studies (42% vs. 75%)?
Critical Analysis:
Q. How do conflicting NMR assignments arise for methoxy and dioxole protons?
Resolution:
- Variable temperature NMR: Resolve overlapping peaks (e.g., -OCH₃ at δ 3.93 vs. 3.87) by lowering temperature to slow ring puckering dynamics .
- 2D-COSY/HMBC: Confirm connectivity between dioxole-OCH₂O- (δ 6.04) and adjacent aromatic protons .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
